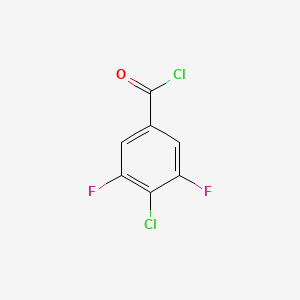

4-Chloro-3,5-difluorobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2F2O . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of 4-Chloro-3,5-difluorobenzoyl chloride is 210.99 . The structure of this compound can be viewed using Java or Javascript .Applications De Recherche Scientifique

Synthesis and Catalysis

4-Chloro-3,5-difluorobenzoyl chloride plays a crucial role in the synthesis and characterization of palladium(II) complexes, acting as a precursor or component in creating novel chelating ligands and complexes. These palladium complexes have been extensively analyzed for their dynamic behavior and solvent-dependent equilibria, contributing to advancements in catalysis and material science (Frøseth et al., 2003).

Electrochemistry

The compound's derivatives, such as those related to ionic liquids, have been studied for their electrochemical properties. Research on 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, for instance, reveals the compound's role in understanding the electrochemistry of ionic liquids, including the identification of impurities and the analysis of electrochemical reactions, which are pivotal in developing new energy storage and conversion technologies (Xiao & Johnson, 2003).

Organic Synthesis

In organic synthesis, 4-Chloro-3,5-difluorobenzoyl chloride derivatives facilitate chemoselective transformations, such as the defluorinative diarylhydroxylation transformation. This process demonstrates the compound's utility in selectively modifying and functionalizing organic molecules, leading to the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Okamoto et al., 2010).

Crystallography and Material Science

4-Chloro-3,5-difluorobenzoyl chloride is also instrumental in crystallography and material science, where its derivatives form the basis for studying hydrogen-bonded framework structures. These studies are essential for understanding the molecular structures and properties of materials, which can lead to the development of new materials with tailored properties for use in technology, medicine, and industry (Vasconcelos et al., 2006).

Environmental Science

Additionally, derivatives of 4-Chloro-3,5-difluorobenzoyl chloride have been investigated in environmental science, particularly in studies related to the chlorination of organic compounds. These studies have implications for understanding environmental pollution and developing strategies for pollution control and remediation (Ryu et al., 2003).

Safety and Hazards

Mécanisme D'action

Mode of Action

4-Chloro-3,5-difluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters respectively . The chlorine atom attached to the carbonyl carbon leaves as a chloride ion, making room for the nucleophile to attach.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances could influence the action, efficacy, and stability of 4-Chloro-3,5-difluorobenzoyl chloride . For instance, its reactivity might increase at higher temperatures or in the presence of strong nucleophiles.

Propriétés

IUPAC Name |

4-chloro-3,5-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXLIGWIJJWAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)

![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2768712.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)

![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)

![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)